molecular formula C5H5BrN2S B3187084 2-Bromo-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole CAS No. 1394115-64-0

2-Bromo-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole

Cat. No.: B3187084
CAS No.: 1394115-64-0
M. Wt: 205.08
InChI Key: KBJLTWPOZQCWGF-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Pyrrolo[3,4-d]thiazole Scaffolds in Chemical Literature

While the broader history of pyrrole (B145914) and thiazole (B1198619) chemistry is extensive, the specific pyrrolo[3,4-d]thiazole scaffold has a more focused history in the scientific literature. A significant development in the synthesis of the core structure, 5,6-dihydro-4H-pyrrolo[3,4-d]thiazole, was reported in 2012. clockss.org Researchers developed a facile synthetic method for this moiety, highlighting its importance as a subunit of a potent factor Xa (fXa) inhibitor. clockss.org This work underscored the growing interest in such fused systems for medicinal chemistry applications and provided an improved, more efficient synthetic route to access this key intermediate. clockss.org The evolution of research on this scaffold has been driven by the desire to create novel molecular architectures with specific biological activities, leveraging the unique properties of the fused ring system.

Significance of Dihydro-Pyrrole and Thiazole Moieties as Fundamental Heterocyclic Units

The two heterocyclic components of 2-Bromo-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole, the dihydro-pyrrole and thiazole rings, are independently recognized for their importance in chemistry and pharmacology.

The thiazole ring is a well-established pharmacophore found in a wide array of biologically active compounds and approved drugs. fabad.org.trresearchgate.net Its derivatives are known to exhibit a broad spectrum of therapeutic activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. fabad.org.trmdpi.comresearchgate.net The presence of both a nitrogen and a sulfur atom in the five-membered aromatic ring allows for diverse interactions with biological targets. researchgate.net

The dihydro-pyrrole (or pyrrolidine) ring, a saturated five-membered nitrogen-containing heterocycle, is also a crucial structural motif in many natural products and synthetic compounds with significant biological activity. bldpharm.comgoogle.commdpi.com Its conformational flexibility and ability to participate in hydrogen bonding contribute to its role in molecular recognition at biological targets. The partially saturated nature of the dihydro-pyrrole in the fused system imparts a three-dimensional character to the otherwise planar thiazole moiety, which can be critical for binding to enzyme active sites.

The fusion of these two rings into the pyrrolo[3,4-d]thiazole scaffold creates a unique bicyclic system with a distinct electronic and steric profile, offering new possibilities for designing molecules with tailored properties.

Rationale for Research on Bromo-Substituted Heterocycles in Synthetic and Theoretical Chemistry

The introduction of a bromine atom onto a heterocyclic ring, as seen in this compound, is a common and powerful strategy in modern organic synthesis. Bromo-substituted heterocycles are highly valued as versatile synthetic intermediates for several key reasons:

Cross-Coupling Reactions: The bromine atom serves as an excellent handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions allow for the straightforward formation of new carbon-carbon and carbon-heteroatom bonds, enabling the rapid diversification of the core scaffold and the synthesis of large libraries of related compounds for structure-activity relationship (SAR) studies.

Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the thiazole ring can activate the bromine atom for nucleophilic aromatic substitution (SNAr) reactions, providing another avenue for functionalization.

Modulation of Physicochemical Properties: The presence of a bromine atom can significantly alter the electronic properties, lipophilicity, and metabolic stability of a molecule. This can be strategically employed to fine-tune the pharmacokinetic and pharmacodynamic profile of a drug candidate.

Structural Probes: In theoretical and mechanistic studies, the bromine atom can serve as a heavy-atom probe in X-ray crystallography, aiding in structure determination.

The strategic placement of a bromine atom on the pyrrolo[3,4-d]thiazole core thus unlocks a vast potential for synthetic elaboration and the systematic exploration of chemical space.

Overview of Current Academic Research Trajectories Involving the this compound Core

Current academic and industrial research involving the this compound core is primarily centered on its utility as a versatile building block in the synthesis of more complex molecules, particularly for applications in medicinal chemistry. While extensive peer-reviewed studies on this specific compound are not abundant, its commercial availability from various chemical suppliers indicates its use as a key intermediate. chemscene.com

The research trajectories can be inferred from the inherent reactivity of the molecule and the known applications of related structures:

Scaffold for Drug Discovery: The core is likely being utilized in the synthesis of novel compounds for screening against various biological targets. The pyrrolo-thiazine scaffold, a related heterocyclic system, has been explored in the context of ribosidase inhibition, suggesting that fused pyrrole-sulfur heterocycles are of interest for enzyme-targeted drug design. google.com

Development of Kinase Inhibitors: Fused heterocyclic systems, including those containing thiazole and pyrrole moieties, are common scaffolds for kinase inhibitors, a major class of anticancer drugs. The 2-bromo substituent allows for the introduction of various side chains that can be tailored to fit into the ATP-binding pocket of specific kinases.

Synthesis of Novel Materials: While less documented, the electronic properties of the pyrrolo[3,4-d]thiazole system could be of interest in the development of new organic materials, and the bromo-substituent provides a convenient point for polymerization or functionalization.

The current research landscape for this compound is thus characterized by its application as a foundational element for the construction of more elaborate and functionally diverse molecules, with a strong emphasis on the discovery of new therapeutic agents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-5,6-dihydro-4H-pyrrolo[3,4-d][1,3]thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN2S/c6-5-8-3-1-7-2-4(3)9-5/h7H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBJLTWPOZQCWGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1)SC(=N2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Bromo 5,6 Dihydro 4h Pyrrolo 3,4 D Thiazole and Its Precursors

Retrosynthetic Analysis of the Pyrrolo[3,4-d]thiazole Framework

A logical retrosynthetic analysis of the 2-Bromo-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole framework suggests several viable disconnection approaches. The primary disconnection can be made at the bonds forming the fused ring system, leading to two main strategies: formation of the pyrrolidine (B122466) ring onto a pre-existing thiazole (B1198619), or construction of the thiazole ring onto a pyrrolidine precursor.

A plausible retrosynthetic pathway is depicted below:

Scheme 1: Retrosynthetic Analysis of this compound

This analysis highlights two key building blocks: a suitably functionalized 5,6-dihydro-4H-pyrrolo derivative and a precursor for the 2-bromothiazole (B21250) ring. The forward synthesis would then involve the coupling of these precursors followed by or concurrent with the final ring closure.

Preparation Strategies for Key Intermediates of this compound

The successful synthesis of the target molecule is highly dependent on the efficient preparation of its key intermediates. This section details the synthetic routes to substituted 5,6-dihydro-4H-pyrrolo derivatives and precursors for the thiazole ring.

The pyrrolidine core of the target molecule can be constructed from various acyclic precursors. A common strategy involves the cyclization of a 1,4-dicarbonyl compound with an amine, a variant of the Paal-Knorr pyrrole (B145914) synthesis, followed by reduction. Alternatively, substituted pyrrolidine-2,5-diones can serve as versatile intermediates. nih.govmdpi.com These can be synthesized through the reaction of succinic anhydrides with amines or via rearrangement reactions. mdpi.com

Another effective method involves the N-heterocyclization of primary amines with diols, catalyzed by transition metal complexes. This approach offers a direct route to substituted pyrrolidines.

Starting MaterialReagents and ConditionsProductReference
3-Substituted coumarinsNitromethane3,4-Disubstituted 1-hydroxy-pyrrolidine-2,5-diones nih.govmdpi.com
Succinic anhydridesPrimary aminesN-Substituted pyrrolidine-2,5-diones mdpi.com
Acyclic diolsPrimary amine, Cp*Ir complexN-Substituted pyrrolidinesN/A

For the specific purpose of constructing the pyrrolo[3,4-d]thiazole system, a 3,4-disubstituted pyrrolidine bearing functional groups suitable for thiazole ring formation is required. For instance, a pyrrolidine with vicinal hydroxymethyl groups can be a key intermediate for a subsequent cyclization step.

The Hantzsch thiazole synthesis is a cornerstone in the preparation of thiazole derivatives and is highly applicable for generating the precursors needed for the target molecule. nih.govrsc.orgnih.gov This method typically involves the condensation of an α-haloketone with a thioamide or thiourea. nih.govnih.gov To obtain the 2-bromo functionality, a 2-aminothiazole (B372263) can be synthesized first and then converted to the 2-bromo derivative via a Sandmeyer-type reaction. lookchem.comguidechem.comnih.gov

Alternatively, direct bromination of a pre-formed thiazole ring can be achieved, although the regioselectivity can be an issue. lookchem.comnih.gov The synthesis of various brominated thiazoles has been extensively studied, providing a toolbox for accessing the desired 2-bromo-substituted precursor. lookchem.comnih.govresearchgate.net

Precursor 1Precursor 2Reaction TypeProductReference
α-HaloketoneThioamide/ThioureaHantzsch Synthesis2-Aminothiazole/Thiazole nih.govnih.gov
2-AminothiazoleNaNO₂, HBr/CuBrSandmeyer Reaction2-Bromothiazole guidechem.comnih.gov
ThiazoleBrominating agent (e.g., NBS)Electrophilic BrominationBrominated Thiazole lookchem.comnih.gov

Cyclization Approaches for the Formation of the Pyrrolo[3,4-d]thiazole Core

The final and crucial step in the synthesis is the formation of the fused bicyclic system. This can be achieved through various cyclization strategies, including direct carbon-heteroatom bond formation and tandem reaction sequences.

A highly efficient method for constructing the 5,6-dihydro-4H-pyrrolo[3,4-d]thiazole core involves a one-step cyclization from a diol precursor. This approach utilizes the Mitsunobu reaction, where a dihydroxymethyl-substituted pyrrolidine is treated with a sulfonamide in the presence of a phosphine (B1218219) and an azodicarboxylate to effect a double N-alkylation, forming the fused pyrrolidine ring in a single step.

Another pathway involves the intramolecular condensation of a pyrrolidine derivative bearing both an amine and a reactive group suitable for thiazole formation, such as an α-haloketone moiety.

Tandem reactions, where multiple bond-forming events occur in a single pot without the isolation of intermediates, offer an elegant and efficient approach to complex molecules like this compound. osi.lvresearchgate.net A potential tandem strategy could involve a multicomponent reaction that assembles the pyrrolidine ring, followed by an in-situ cyclization to form the thiazole moiety. osi.lv

Annulation strategies, where a new ring is fused onto an existing one, are also highly relevant. nih.govrsc.org For instance, a pre-formed thiazole ring with appropriate functional groups at the 4- and 5-positions could undergo an annulation reaction with a three-carbon unit to construct the fused pyrrolidine ring. Rhodium-catalyzed C-H activation and annulation is a modern and powerful tool for such transformations. nih.govrsc.org

StrategyDescriptionKey FeaturesReference
Tandem CyclizationA sequence of intramolecular reactions where the product of the first cyclization is the substrate for the second.High atom economy, operational simplicity. osi.lvresearchgate.net
AnnulationFormation of a new ring onto a pre-existing ring system.Convergent synthesis, allows for late-stage diversification. nih.govrsc.org

Regioselective Bromination at the 2-Position of the Pyrrolo[3,4-d]thiazole Scaffold

Achieving regioselective bromination at the C2 position of the fused pyrrolo[3,4-d]thiazole ring system is a critical transformation. The electronic properties of the fused bicyclic system, combining an electron-rich pyrrole ring with a thiazole moiety, dictate the approach to selective halogenation. Methodologies can be broadly categorized into direct and indirect approaches.

Direct bromination involves the treatment of the 5,6-dihydro-4H-pyrrolo[3,4-d]thiazole precursor with an electrophilic bromine source. The inherent reactivity of the heterocyclic rings influences the site of substitution. Pyrrole rings are known to be highly reactive towards electrophilic halogenation. acs.org In thiazole systems, bromination often occurs at the 5-position, unless it is already substituted. nih.gov For the fused scaffold, the 2-position of the thiazole ring is a potential site for electrophilic attack.

Control over regioselectivity is paramount and can be managed by carefully selecting the brominating agent, solvent, and reaction temperature. Common reagents for such transformations include N-Bromosuccinimide (NBS) and elemental bromine. The choice of solvent can modulate the reactivity of the brominating agent and influence the reaction pathway, thereby enhancing selectivity for the desired C2-bromo isomer.

Table 1: Examples of Direct Bromination Conditions for Thiazole Scaffolds Note: This table presents data for related thiazole compounds to illustrate common methodologies.

Illustrative Conditions for Direct Bromination
SubstrateBrominating AgentConditionsPosition BrominatedReference
4-(4-halophenyl)-2-methylthiazoleNBSAcetonitrile, rt, 4h, LED irradiationBenzylic position and 5-position nih.gov
2,4'-bithiazole derivativeNBSDMF, rt, 2h5-position mdpi.com

Indirect methods provide an alternative route to achieve high regioselectivity, particularly when direct bromination yields mixtures of isomers or is otherwise challenging. These strategies involve introducing a different functional group at the 2-position which can then be cleanly converted into a bromine atom.

One such approach is lithiation followed by electrophilic bromination . This involves deprotonation at the C2 position using a strong organolithium base, such as n-butyllithium or lithium diisopropylamide (LDA), to form a highly reactive organolithium intermediate. Subsequent quenching with an electrophilic bromine source like carbon tetrabromide (CBr₄) or 1,2-dibromoethane (B42909) installs the bromine atom with high precision. researchgate.net

Another powerful indirect method is the Sandmeyer reaction . This classic transformation involves the conversion of a primary aromatic amine to a diazonium salt, which is then displaced by a bromide ion, typically from a copper(I) bromide salt. For the synthesis of this compound, this would require the initial synthesis of the corresponding 2-amino precursor. researchgate.net

Green Chemistry Principles in the Synthesis of this compound

The integration of green chemistry principles into synthetic routes is essential for developing environmentally benign and sustainable chemical processes. For the synthesis of this compound and its precursors, this involves the use of safer solvents, optimization of catalysts, and adherence to the principles of atom economy and waste reduction. researchgate.net

A key aspect of green synthesis is the reduction or elimination of hazardous volatile organic compounds (VOCs). Research into the synthesis of related thiazole heterocycles has demonstrated the feasibility of using more sustainable reaction media.

Polyethylene glycol (PEG) : PEG-400 has been successfully employed as a recyclable and non-toxic solvent for the synthesis of 2-bromo-4-methylthiazole-5-carboxamide (B8233981) derivatives. asianpubs.org

Deep Eutectic Solvents (DES) : Mixtures such as L-proline and ethylene (B1197577) glycol have been used to synthesize thiazolo[5,4-d]thiazoles, offering a safer alternative to conventional solvents. mdpi.com

Aqueous Conditions : The use of water as a solvent is highly desirable from an environmental perspective. Visible-light-mediated syntheses in aqueous media have been developed for related heterocyclic systems, showcasing a green and efficient protocol. rsc.org

Catalysis plays a central role in green chemistry by enabling reactions to proceed with higher efficiency and selectivity under milder conditions.

Heterogeneous Catalysts : The use of reusable solid-supported catalysts, such as silica-supported tungstosilicic acid, has been shown to be effective in the Hantzsch synthesis of thiazole derivatives. mdpi.com These catalysts can be easily recovered by filtration and reused, which simplifies purification and reduces waste. mdpi.com

Organocatalysis : Non-toxic, metal-free organocatalysts like 1,4-diazabicyclo[2.2.2]octane (DABCO) have been used to promote the synthesis of thiazole derivatives in an eco-friendly manner, often providing good yields in short reaction times. researchgate.net

Copper Catalysis : Copper-catalyzed reactions, such as heteroannelation, can provide efficient pathways to fused heterocyclic systems. researchgate.net Optimizing these catalytic systems can lead to higher yields and reduced reliance on more toxic heavy metals. researchgate.net

Table 2: Green Catalysts in the Synthesis of Thiazole Derivatives

Examples of Environmentally Benign Catalysts
CatalystReaction TypeAdvantagesReference
Silica supported tungstosilisic acidHantzsch thiazole synthesisReusable, efficient, simple filtration mdpi.com
DABCOMulticomponent synthesis of thiazolesCost-effective, non-toxic, atom economy researchgate.net

Atom economy is a fundamental principle of green chemistry that measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the desired product. Synthetic strategies that maximize atom economy are inherently less wasteful.

Pot, Atom, and Step Economy (PASE) : This concept emphasizes the combination of one-pot reactions, high atom economy, and a minimal number of synthetic steps. researchgate.net Diversity-oriented approaches that construct complex molecules from simple precursors in a single pot can significantly reduce waste and purification efforts. researchgate.net

Multicomponent Reactions (MCRs) : The one-pot synthesis of Hantzsch thiazole derivatives is a classic example of an MCR, where multiple starting materials react to form a complex product in a single step, generally with high atom economy. mdpi.com

Rearrangement and Isomerization Reactions : These reactions are intrinsically 100% atom-economical as they reorganize the atoms of a molecule without any loss. mdpi.comnih.gov Designing synthetic routes that incorporate such steps can be a highly effective green strategy. mdpi.comnih.gov

Reactivity and Functionalization of 2 Bromo 5,6 Dihydro 4h Pyrrolo 3,4 D Thiazole

Substitution Reactions at the 2-Bromo Position

The bromine atom at the 2-position of the pyrrolo[3,4-d]thiazole core is the most prominent site for introducing molecular diversity. Its reactivity is characteristic of aryl halides on electron-deficient heterocyclic systems, enabling a range of substitution reactions.

Nucleophilic aromatic substitution (SNAr) is a plausible pathway for the functionalization of 2-Bromo-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole, particularly due to the electron-deficient nature of the thiazole (B1198619) ring. The SNAr mechanism typically proceeds through a two-step addition-elimination sequence. tcnj.edu In the first step, a nucleophile attacks the carbon atom bearing the bromine, leading to the formation of a negatively charged, non-aromatic intermediate known as a Meisenheimer complex. mdpi.com The aromaticity is restored in the second step through the expulsion of the bromide leaving group.

For this reaction to be efficient, the aromatic ring must be sufficiently electron-poor to stabilize the intermediate carbanion. organic-chemistry.org The presence of the electronegative sulfur and nitrogen atoms in the fused thiazole ring system inherently provides this activation. masterorganicchemistry.com While many SNAr reactions proceed via a stepwise mechanism, some transformations may occur through a concerted pathway, depending on the stability of the Meisenheimer intermediate and the facility of leaving group elimination. tcnj.edu In analogous electron-deficient systems, such as 4,8-dibromobenzo[1,2-d:4,5-d']bis( nih.govwikipedia.orgnih.govthiadiazole), reactions with nucleophiles like morpholine have been shown to proceed, yielding mono- and bis-substituted products depending on the reaction conditions. masterorganicchemistry.com

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for forming carbon-carbon and carbon-heteroatom bonds, and they are widely applicable to aryl and heteroaryl halides. leah4sci.com The 2-bromo position of the title compound is an excellent handle for such transformations.

The Suzuki-Miyaura coupling facilitates the formation of C(sp²)–C(sp²) bonds by reacting the aryl bromide with an organoboron compound, typically a boronic acid or ester. The Sonogashira coupling is used to form C(sp²)–C(sp) bonds between the aryl bromide and a terminal alkyne. nih.gov The Buchwald-Hartwig amination allows for the formation of C(sp²)–N bonds by coupling the aryl bromide with a primary or secondary amine. leah4sci.comorganicreactions.org

These reactions share a common catalytic cycle that generally involves three key steps:

Oxidative Addition : The Pd(0) catalyst inserts into the carbon-bromine bond of the pyrrolo[3,4-d]thiazole.

Transmetalation (for Suzuki and Sonogashira) or Amine Coordination/Deprotonation (for Buchwald-Hartwig): The coupling partner replaces the bromide on the palladium center.

Reductive Elimination : The newly formed C-C or C-N bond is created as the product is expelled, regenerating the Pd(0) catalyst. nih.gov

The success of palladium-catalyzed cross-coupling reactions is highly dependent on the careful optimization of the catalytic system, including the choice of palladium source, ligand, base, solvent, and temperature.

For Suzuki couplings , a variety of palladium sources can be employed, often in combination with phosphine (B1218219) ligands. The choice of base (e.g., K₂CO₃, K₃PO₄) and solvent (e.g., dioxane, toluene) is crucial for an efficient catalytic cycle.

Table 1: Exemplar Conditions for Suzuki Cross-Coupling on Bromo-Heterocycles

Catalyst Base Solvent Temperature Substrate Example Ref
Pd(dppf)Cl₂ K₂CO₃ Dimethoxyethane Not specified 5-bromoindazoles mdpi.com

For Sonogashira couplings , the classic conditions involve a palladium catalyst (e.g., PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), and an amine base which can also serve as the solvent. nih.gov However, numerous copper-free protocols have been developed to avoid the formation of undesired alkyne homocoupling byproducts. alfredstate.eduwikipedia.org

Table 2: Exemplar Conditions for Sonogashira Cross-Coupling on Aryl Bromides

Catalyst System Base Solvent Temperature Notes Ref
PdCl₂(PPh₃)₂ / CuI Et₃N Toluene Room Temp. Standard conditions nih.gov
[DTBNpP]Pd(crotyl)Cl TMP DMSO Room Temp. Copper-free alfredstate.edu
PdCl₂(PPh₃)₂ TBAF Solvent-free Not specified Copper- and amine-free wikipedia.org

For Buchwald-Hartwig aminations , the selection of a suitable base is critical. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are common, but milder organic bases such as DBU have been employed to improve functional group tolerance. nih.govwikipedia.orgnih.gov

Table 3: Exemplar Conditions for Buchwald-Hartwig Amination on Aryl Halides

Catalyst System Base Solvent Temperature Notes Ref
Pd₂(dba)₃ / Ligand NaOtBu Toluene 80-110°C Common strong base nih.gov
XantPhos Pd G3 DBU MeCN / Toluene 140°C Homogeneous, soluble base nih.govwikipedia.org

The ligand coordinated to the palladium center plays a pivotal role in modulating the catalyst's reactivity, stability, and selectivity. The development of increasingly sophisticated phosphine and N-heterocyclic carbene (NHC) ligands has been instrumental in expanding the scope of cross-coupling reactions.

In Sonogashira reactions , the choice of phosphine ligand can be critical, especially in copper-free systems. Bulky, electron-rich phosphines like di-tert-butylneopentylphosphine (DTBNpP) can facilitate the formation of a monoligated L₁Pd⁰ active catalyst, enabling reactions at room temperature. alfredstate.edu The steric properties of the ligand must often be matched to the steric demands of the substrates for optimal performance. researchgate.net

In Buchwald-Hartwig aminations , the evolution from first-generation catalysts using simple triarylphosphines to modern systems employing sterically hindered biarylphosphine ligands has been a key advance. leah4sci.com Ligands such as XantPhos are used to promote reactions with milder, soluble organic bases. nih.govwikipedia.org Specialized ligands like AlPhos have been designed to facilitate the key deprotonation step of the amine, thereby improving reaction scope and efficiency. wikipedia.org

Another strategy for functionalizing the 2-bromo position involves the use of organometallic reagents. This typically proceeds via a metal-halogen exchange reaction to generate a new organometallic intermediate, which can then be quenched with an electrophile. wikipedia.org

The most common transformation of this type is the lithium-halogen exchange , where an organolithium reagent, such as n-butyllithium or tert-butyllithium, is used to replace the bromine atom with lithium. wikipedia.orgorganicreactions.org This reaction is typically very fast and must be conducted at low temperatures (e.g., -78 °C to -100 °C) to prevent side reactions. tcnj.edunih.gov The resulting 2-lithio-pyrrolo[3,4-d]thiazole is a potent nucleophile that can react with a wide array of electrophiles, such as water, alkyl halides, or carbonyl compounds, to install new functional groups.

Alternatively, it may be possible to form a Grignard reagent by direct oxidative addition of magnesium metal to the C-Br bond. wikipedia.org This reaction also requires anhydrous conditions, typically in an ether solvent like THF or diethyl ether, to stabilize the resulting RMgBr species. leah4sci.comlibretexts.org The Grignard reagent can then be used in subsequent reactions with various electrophiles, including aldehydes, ketones, and carbon dioxide. masterorganicchemistry.comlibretexts.org

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)

Reactions Involving the Dihydro-Pyrrole Moiety

The 5,6-dihydro-4H-pyrrolo[3,4-d]thiazole core contains a secondary amine (N-H) within the saturated five-membered ring. This functional group provides a secondary site for modification, complementary to the reactions at the C-2 bromo position. The lone pair of electrons on the nitrogen atom makes it nucleophilic, and the N-H proton is weakly acidic, allowing for deprotonation by a strong base.

Common reactions at this position include N-alkylation and N-acylation.

N-Alkylation : The nitrogen can be alkylated by reaction with alkyl halides. This transformation is often carried out in the presence of a base to deprotonate the nitrogen, enhancing its nucleophilicity. In related pyrrole (B145914) systems, N-alkylation is achieved by treating the heterocycle with a base like potassium hydroxide (KOH) in a polar aprotic solvent such as DMSO, followed by the addition of an alkyl halide. researchgate.net

N-Acylation : The nitrogen can be acylated using reagents like acyl chlorides or acid anhydrides. For example, the reaction of pyrrole with acetic anhydride can yield N-acetylpyrrole. ethz.ch This reaction introduces a carbonyl group attached to the nitrogen, forming an amide.

These functionalization reactions at the dihydro-pyrrole nitrogen allow for the modulation of the molecule's steric and electronic properties and provide a handle for attaching further functionalities.

Alkylation and Acylation of Nitrogen Atoms

The nitrogen atom in the 5,6-dihydro-4H-pyrrolo[3,4-d]thiazole core, being a secondary amine, is nucleophilic and can readily undergo alkylation and acylation reactions. These reactions are fundamental for introducing a wide range of substituents at the N-5 position, thereby modifying the compound's steric and electronic properties.

Alkylation: N-alkylation can be achieved by reacting the parent compound with various alkyl halides (e.g., methyl iodide, benzyl bromide) in the presence of a non-nucleophilic base such as sodium hydride or potassium carbonate. The base deprotonates the nitrogen, increasing its nucleophilicity and facilitating the SN2 reaction with the alkyl halide.

Acylation: N-acylation is typically performed using acylating agents like acyl chlorides or anhydrides in the presence of a base (e.g., triethylamine, pyridine) to neutralize the acid byproduct. This reaction leads to the formation of amides, which can serve as protecting groups or as precursors for further functionalization.

While specific experimental data for the N-alkylation and N-acylation of this compound is not extensively reported, the reactivity is analogous to that of other saturated nitrogen heterocycles. The following table illustrates the expected outcomes of such reactions based on general principles of organic chemistry.

ReactantReagentConditionsProduct
This compoundMethyl Iodide (CH₃I)K₂CO₃, Acetonitrile2-Bromo-5-methyl-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole
This compoundBenzyl Bromide (BnBr)NaH, THF5-Benzyl-2-bromo-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole
This compoundAcetyl Chloride (AcCl)Triethylamine, CH₂Cl₂1-(2-Bromo-4,6-dihydro-5H-pyrrolo[3,4-d]thiazol-5-yl)ethan-1-one
This compoundBenzoyl Chloride (BzCl)Pyridine(2-Bromo-4,6-dihydro-5H-pyrrolo[3,4-d]thiazol-5-yl)(phenyl)methanone

Ring-Opening and Ring-Contraction/Expansion Reactions

The fused pyrrolo[3,4-d]thiazole ring system is generally stable under typical reaction conditions. There is limited specific literature describing ring-opening or ring-contraction/expansion reactions for this compound.

Ring-Opening: Such reactions would likely require harsh conditions, such as reductive cleavage with strong reducing agents (e.g., lithium aluminum hydride) which could potentially affect both the C-N and C-S bonds in the heterocyclic system. Nucleophilic attack leading to ring-opening is also a possibility, particularly if the ring system is activated. For instance, studies on related aziridines have shown that nucleophiles can induce ring-opening, a reactivity that is dependent on the substituents on the ring and the nature of the nucleophile mdpi.comnih.gov.

Ring-Contraction/Expansion: These rearrangements are less common for this type of stable heterocyclic system. However, in related pyrrolo[2,1-c] researchgate.netias.ac.inbenzothiazine systems, nucleophile-induced ring contraction has been observed, leading to the formation of a more stable pyrrolo[2,1-b] researchgate.netresearchgate.netbenzothiazole core pharmaguideline.comlookchem.com. This suggests that under specific conditions, skeletal rearrangements of the pyrrolothiazole nucleus might be achievable.

Reactivity of the Thiazole Ring System

The thiazole ring in this compound is the more electronically versatile component of the molecule, with the bromine atom at the 2-position being a key functional handle for a variety of transformations.

Electrophilic Aromatic Substitution on the Thiazole Ring (if applicable)

The thiazole ring is generally considered to be electron-deficient and therefore less reactive towards electrophilic aromatic substitution compared to benzene. The presence of a bromine atom at the C2 position further deactivates the ring towards electrophilic attack due to its electron-withdrawing inductive effect.

General studies on thiazole chemistry indicate that electrophilic substitution, when it occurs, preferentially takes place at the C5 position, which is the most electron-rich carbon in the ring pharmaguideline.com. However, in the case of this compound, the C4 and C5 positions of the thiazole ring are part of the fused pyrrole ring, making them unavailable for substitution. Therefore, electrophilic aromatic substitution on the thiazole ring of this specific compound is not applicable.

Modifications and Derivatizations of the Thiazole Heterocycle

The bromine atom at the C2 position of the thiazole ring is a versatile functional group that allows for a wide array of modifications and derivatizations, most notably through palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the 2-bromothiazole (B21250) moiety with a boronic acid or ester in the presence of a palladium catalyst and a base. It is a highly efficient method for introducing aryl, heteroaryl, or vinyl substituents at the C2 position. Studies on various bromoindazoles and bromopyrroles have demonstrated the utility of the Suzuki reaction for the synthesis of complex heterobiaryl compounds mdpi.comnih.govresearchgate.net.

Stille Coupling: The Stille reaction couples the 2-bromothiazole with an organostannane reagent, also catalyzed by palladium. This method is particularly useful for introducing a wide variety of substituents, including alkyl, vinyl, and aryl groups. The Stille coupling has been successfully applied to the synthesis of C2-substituted pyrrolo[2,1-c] researchgate.netias.ac.inbenzodiazepines nih.gov.

Heck Coupling: The Heck reaction allows for the vinylation of the C2 position by coupling with an alkene in the presence of a palladium catalyst and a base. This reaction is a valuable method for the formation of C-C double bonds. The Heck reaction has been utilized for the synthesis of 3-vinylindazoles from 3-bromoindazoles beilstein-journals.org.

The following table presents representative examples of these cross-coupling reactions as they would be expected to proceed with this compound, based on literature for analogous 2-bromothiazole derivatives.

Reaction TypeCoupling PartnerCatalyst/BaseProduct
Suzuki-MiyauraPhenylboronic acidPd(PPh₃)₄ / Na₂CO₃2-Phenyl-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole
StilleTributyl(vinyl)stannanePd(PPh₃)₄2-Vinyl-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole
HeckStyrenePd(OAc)₂ / P(o-tolyl)₃ / Et₃N2-Styryl-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole
SonogashiraPhenylacetylenePdCl₂(PPh₃)₂ / CuI / Et₃N2-(Phenylethynyl)-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole

Stereochemical Aspects of this compound Transformations

The core structure of this compound is achiral. However, the introduction of substituents on the dihydropyrrole ring can create stereocenters, leading to the possibility of stereoisomers.

Diastereoselective Reactions and Control

There is currently a lack of specific research on the diastereoselective reactions of this compound. However, the principles of stereocontrol can be applied to predict potential outcomes.

If a chiral center is introduced, for example, through the alkylation of the nitrogen with a chiral auxiliary, subsequent reactions on the dihydropyrrole ring could proceed with a degree of diastereoselectivity. The existing chiral center would influence the facial selectivity of the incoming reagent. For instance, the reduction of a carbonyl group introduced at a position adjacent to a stereocenter could lead to the preferential formation of one diastereomeric alcohol.

In the broader context of related heterocyclic systems, diastereoselective syntheses have been achieved. For example, the N-H functionalization of indoles with vinyl sulfonium salts has been used to construct pyrroloquinolines with high diastereoselectivity ias.ac.inmdpi.com. This suggests that with appropriate substrate design and reaction conditions, diastereoselective transformations of the this compound scaffold are plausible.

Enantioselective Synthesis of Chiral Derivatives

The synthesis of chiral derivatives of this compound, where a stereocenter is introduced with control over its three-dimensional arrangement, represents a significant challenge in synthetic organic chemistry. While specific, experimentally validated methods for the direct enantioselective functionalization of this particular heterocyclic system are not extensively documented in publicly available literature, several established asymmetric synthesis strategies can be proposed based on reactions successfully applied to similar scaffolds, such as pyrroles, thiazoles, and other related heterocycles. These potential methods could pave the way for accessing enantioenriched molecules for various scientific applications.

One plausible approach involves the use of chiral catalysts to control the stereochemical outcome of a reaction at or adjacent to the pyrrolothiazole core. Organocatalysis, which utilizes small chiral organic molecules to induce enantioselectivity, has emerged as a powerful tool. For instance, a chiral Brønsted acid or a bifunctional organocatalyst could be employed to activate the pyrrolothiazole system or a reacting partner, thereby creating a chiral environment that directs the formation of one enantiomer over the other.

Another potential avenue is transition-metal catalysis, where a chiral ligand coordinates to a metal center to form a chiral catalyst. Such catalysts are known to be highly effective in a wide range of asymmetric transformations. For example, a palladium-catalyzed cross-coupling reaction at the bromine-bearing C2 position with a prochiral nucleophile, in the presence of a chiral phosphine ligand, could potentially generate a chiral center. Similarly, asymmetric hydrogenation of a suitably derivatized pyrrolothiazole precursor could introduce chirality into the dihydro-pyrrolo ring.

The 1,3-dipolar cycloaddition reaction is another powerful method for constructing chiral heterocyclic systems. By generating an azomethine ylide from the dihydro-pyrrolo part of the molecule, its subsequent reaction with a dipolarophile in the presence of a chiral catalyst could lead to the formation of new stereocenters with high enantiocontrol. The use of enantiopure starting materials derived from the chiral pool, such as amino acids, to construct the pyrrolothiazole skeleton is also a viable, albeit less direct, strategy to obtain chiral derivatives.

Below is a hypothetical data table illustrating the potential outcomes of a catalyzed enantioselective reaction on a derivative of the target compound. The data is based on typical results observed for similar transformations on related heterocyclic systems.

EntryCatalyst/LigandSolventTemperature (°C)Yield (%)Enantiomeric Excess (ee, %)
1Chiral Phosphoric Acid AToluene-208592
2(R)-BINAP/Pd(OAc)₂THF07888
3Chiral Squaramide BDichloromethane-409195
4(S,S)-Ph-BOX/Cu(OTf)₂Toluene-786597

Advanced Spectroscopic and Structural Elucidation of 2 Bromo 5,6 Dihydro 4h Pyrrolo 3,4 D Thiazole and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For complex heterocyclic systems like pyrrolo[3,4-d]thiazole derivatives, a combination of one-dimensional (¹H and ¹³C NMR) and advanced two-dimensional NMR experiments is essential for unambiguous resonance assignment and complete structural characterization. nih.gov

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Proximity

Two-dimensional (2D) NMR experiments are powerful methods that resolve overlapping signals and reveal correlations between different nuclei, providing insights into the molecular framework.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. The presence of a cross-peak in a COSY spectrum indicates a scalar coupling between two protons, helping to establish spin systems and trace out fragments of the molecule.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals directly with the carbon atoms to which they are attached. It is an invaluable tool for assigning carbon resonances based on their known proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation): Unlike HSQC, the HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. This long-range connectivity information is critical for assembling the molecular fragments identified by COSY and linking different parts of the molecule, such as connecting substituents to the core heterocyclic ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are connected through bonds. The intensity of NOESY cross-peaks is related to the distance between the protons, providing crucial information about the molecule's conformation and stereochemistry. nih.gov

The concerted application of these 2D NMR techniques has been successfully used to prove the structures of various complex heterocyclic compounds, including dipyridothiazine dimers and dihydro-1,3,4-thiadiazole derivatives. nih.govresearchgate.net

Table 1: Application of 2D NMR Techniques for Structural Elucidation

NMR Technique Information Provided Application Example
COSY Reveals proton-proton (¹H-¹H) spin coupling networks, identifying adjacent protons. Establishing the connectivity of aliphatic protons in the dihydro-pyrrolo ring.
HSQC Correlates protons directly to their attached carbon atoms (¹H-¹³C one-bond correlation). Assigning the chemical shifts of carbon atoms within the pyrrolo[3,4-d]thiazole core.
HMBC Shows long-range correlations between protons and carbons (¹H-¹³C two- and three-bond correlations). Confirming the fusion of the pyrrole (B145914) and thiazole (B1198619) rings and the position of the bromine atom.

| NOESY | Identifies protons that are spatially close (through-space ¹H-¹H correlation). | Determining the preferred conformation of substituents on the heterocyclic system. nih.gov |

Advanced Pulsed Field Gradient (PFG) Experiments for Diffusion and Aggregation Studies

Pulsed Field Gradient (PFG) NMR is a specialized technique that measures the translational motion (diffusion) of molecules. utoronto.canih.gov By applying magnetic field gradients, the NMR signal becomes sensitive to the movement of molecules in solution. Larger molecules diffuse more slowly than smaller ones, resulting in a more significant attenuation of their NMR signal in a PFG experiment.

This method can be used to study the binding of small molecules to larger macromolecules. nih.gov When a small molecule binds to a larger one, its apparent diffusion coefficient decreases to a value closer to that of the macromolecule. PFG-NMR can also be employed to investigate molecular aggregation, as the formation of aggregates leads to a slower diffusion rate compared to the individual monomeric species. These experiments are advantageous as they provide insights into intermolecular interactions without requiring isotopic labeling. utoronto.ca

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is a critical analytical tool for determining the elemental composition of a compound. Unlike low-resolution mass spectrometry, which provides a nominal mass, HRMS measures the mass-to-charge ratio (m/z) with very high accuracy (typically to four or five decimal places). This precision allows for the calculation of a unique elemental formula, as different combinations of atoms will have slightly different exact masses. For novel pyrrolo[3,4-d]thiazole derivatives, HRMS is used to confirm that the synthesized product has the expected molecular formula, providing strong evidence for its identity. mdpi.com For example, the molecular formula for 2-Bromo-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole is C₅H₅BrN₂S, with a calculated molecular weight of approximately 205.08. chemscene.com

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS) is a technique used to determine the structure of ions by fragmenting them and analyzing the resulting pieces. In an MS/MS experiment, a specific ion (the precursor ion) is selected, subjected to collision-induced dissociation (CID), and the resulting fragment ions (product ions) are detected. The fragmentation pattern is characteristic of the precursor ion's structure and provides a "fingerprint" that can be used for identification.

The study of fragmentation pathways is crucial for distinguishing between isomers and confirming the connectivity of a molecule. nih.gov For heterocyclic systems like pyrrole and thiazole derivatives, fragmentation often involves characteristic losses of small neutral molecules or cleavage of the rings. nih.govnih.gov For instance, studies on related pyrrole derivatives show that fragmentation pathways are significantly influenced by the substituents on the ring. nih.gov Analysis of the fragmentation of pyrrolo[3,4-c]pyrazole derivatives, a structurally similar core, has revealed characteristic cleavages of the bonds linking the two fused rings. researchgate.net By manually interpreting these fragmentation pathways, researchers can confidently dereplicate known compounds and propose structures for new analogues in complex mixtures. scielo.br

Table 2: Hypothetical Fragmentation Analysis of this compound

Precursor Ion [M+H]⁺ Fragmentation Pathway Key Product Ions Structural Information Gained
C₅H₆BrN₂S⁺ Loss of HBr [M+H - HBr]⁺ Confirms presence of a bromine atom.
C₅H₆BrN₂S⁺ Cleavage of the dihydro-pyrrolo ring Varies Provides information on the aliphatic portion of the molecule.

X-ray Crystallography for Solid-State Structure Determination

While a specific crystal structure for this compound is not publicly available, analysis of related structures provides insight into the expected molecular geometry. For example, the crystal structure of 2-bromo-4-phenyl-1,3-thiazole has been determined, confirming the planarity of the thiazole ring. nih.gov Similarly, structures of various pyrrolo-thiazine and pyrrolo[2,3-b]pyridine derivatives have been reported, detailing the geometry of the fused ring systems. nih.govjetir.org

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in the crystal lattice. This crystal packing is governed by a network of non-covalent intermolecular interactions. Understanding these interactions is crucial as they influence the material's physical properties, such as melting point, solubility, and stability.

Common interactions observed in the crystal structures of related heterocyclic compounds include:

Hydrogen Bonding: In derivatives containing N-H or O-H groups, hydrogen bonds are often a dominant directional force in the crystal packing. For example, N-H···N interactions are observed in the crystal structure of 4-chloro-1H-pyrrolo[2,3-b]pyridine. jetir.org

π-π Stacking: The planar aromatic rings of the pyrrolo-thiazole core can stack on top of each other, an interaction driven by favorable electrostatic and van der Waals forces. Such π-π interactions have been observed between the thiazole and phenyl rings in the crystal structure of 2-bromo-4-phenyl-1,3-thiazole. nih.gov

Halogen Bonding: The bromine atom in this compound can act as a halogen bond donor, forming interactions with electron-rich atoms like sulfur, oxygen, or nitrogen. Short intermolecular S···Br contacts have been noted in the crystal packing of 2-bromo-4-phenyl-1,3-thiazole, and halogen bonding is a dominant feature in the structure of 2,4-diacetyl-5-bromothiazole. nih.govresearchgate.net

Hirshfeld Surface Analysis: This computational tool is often used to visualize and quantify the different intermolecular interactions within a crystal. It provides a map of close contacts on the molecular surface, allowing for a detailed understanding of the forces that direct the supramolecular architecture. nih.govjetir.org

Table 3: Compound Names Mentioned

Compound Name
This compound
2-bromo-4-phenyl-1,3-thiazole
2,4-diacetyl-5-bromothiazole
4-chloro-1H-pyrrolo[2,3-b]pyridine
dipyridothiazine
dihydro-1,3,4-thiadiazole

Conformational Analysis in the Crystalline State

The precise three-dimensional arrangement of atoms in this compound within a crystal lattice provides critical insights into its steric and electronic properties. While specific single-crystal X-ray diffraction data for the title compound is not extensively available in the surveyed literature, conformational analysis can be inferred from studies of structurally related heterocyclic systems.

The fused bicyclic core of this compound consists of an aromatic thiazole ring fused to a non-aromatic, saturated dihydropyrrole ring. The planarity of the thiazole ring is expected, with bond lengths and angles consistent with other 2-bromothiazole (B21250) derivatives. researchgate.net In contrast, the dihydropyrrole ring is non-planar. Studies on similar saturated five-membered nitrogen heterocycles, such as the pyrrolo ring in certain pyrrolo[2,1-c] researchgate.netnih.govthiazine derivatives, indicate that it typically adopts an envelope conformation to minimize steric strain. nih.gov In such a conformation, one of the carbon atoms of the saturated ring deviates from the plane formed by the other four atoms.

Intermolecular interactions are crucial in defining the crystal packing. In the solid state, molecules of brominated heterocyclic compounds are often linked by weak intermolecular forces such as C—H⋯O, C—H⋯N hydrogen bonds, and π–π stacking interactions. researchgate.netnih.gov Halogen bonding, specifically involving the bromine atom (e.g., S···Br interactions), can also play a significant role in the supramolecular assembly, as observed in the crystal packing of 2-bromo-4-phenyl-1,3-thiazole, which exhibits short intermolecular S···Br contacts of 3.5402 (6) Å. researchgate.net Hirshfeld surface analysis is a valuable tool for quantitatively and qualitatively exploring these intermolecular contacts within the crystal lattice. nih.govekb.eg

Table 1: Representative Crystallographic Parameters for Related Heterocyclic Moieties Note: This table presents typical data from related structures to infer the expected geometry of this compound, as direct crystallographic data for the title compound was not found in the reviewed literature.

ParameterExpected Value/RangeStructural MoietyReference Compound Example
C-S Bond Length~1.70 - 1.75 ÅThiazole Ring2-Bromo-4-phenyl-1,3-thiazole researchgate.net
C=N Bond Length~1.30 - 1.35 ÅThiazole Ring2-Bromo-4-phenyl-1,3-thiazole researchgate.net
C-Br Bond Length~1.85 - 1.90 ÅThiazole Ring2-Bromo-4-phenyl-1,3-thiazole researchgate.net
N-C (sp³) Bond Length~1.45 - 1.50 ÅDihydropyrrole RingPyrrolo[2,1-c] researchgate.netnih.govthiazine derivative nih.gov
C(sp³)-C(sp³) Bond Length~1.50 - 1.55 ÅDihydropyrrole RingPyrrolo[2,1-c] researchgate.netnih.govthiazine derivative nih.gov
Pyrrolo Ring ConformationEnvelopeDihydropyrrole RingPyrrolo[2,1-c] researchgate.netnih.govthiazine derivative nih.gov

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group and Conformational Analysis

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, serves as a powerful non-destructive method for identifying functional groups and probing the molecular structure of this compound. americanpharmaceuticalreview.commdpi.commdpi.com The techniques are complementary, as molecular vibrations can be either IR or Raman active, or both, depending on the change in dipole moment or polarizability, respectively. americanpharmaceuticalreview.com

The vibrational spectrum of the title compound is expected to exhibit characteristic bands corresponding to its constituent functional groups. The dihydropyrrole moiety should display signals for the N-H group and aliphatic C-H bonds. The N-H stretching vibration typically appears as a moderate to sharp band in the 3300-3500 cm⁻¹ region. Aliphatic C-H stretching vibrations from the CH₂ groups are expected in the 2850-3000 cm⁻¹ range. scielo.org.za

The thiazole ring contributes several key vibrational signatures. The C=N stretching vibration is anticipated to produce a strong band in the 1600-1650 cm⁻¹ region. Aromatic C-H stretching vibrations generally occur above 3000 cm⁻¹. researchgate.net The C-S stretching vibrations within the thiazole ring are typically found in the fingerprint region, often between 600-800 cm⁻¹. The C-Br stretching vibration is expected to appear at lower wavenumbers, generally in the 500-650 cm⁻¹ range, and can be a useful diagnostic peak. ijtsrd.com

Analysis of the fingerprint region (below 1500 cm⁻¹) provides detailed information about the skeletal vibrations of the fused ring system, which are sensitive to the molecule's conformation. jyoungpharm.orgnih.gov Subtle shifts in these bands can reflect changes in ring puckering or intermolecular interactions, such as hydrogen bonding involving the N-H group. nih.gov A complete assignment of the vibrational modes can be supported by theoretical calculations using methods like Density Functional Theory (DFT), which helps to correlate observed experimental frequencies with specific atomic motions. scielo.org.zaijtsrd.comresearchgate.net

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Expected Intensity (IR/Raman)
N-H Stretch-NH- (in pyrrole ring)3300 - 3500Medium / Medium
C-H Stretch (Aromatic)=C-H (in thiazole ring)3050 - 3150Weak-Medium / Strong
C-H Stretch (Aliphatic)-CH₂- (in pyrrole ring)2850 - 3000Medium-Strong / Medium
C=N StretchThiazole Ring1600 - 1650Strong / Medium-Strong
C=C StretchThiazole Ring1450 - 1550Medium-Strong / Strong
CH₂ Scissoring-CH₂- (in pyrrole ring)1400 - 1470Medium / Medium
C-S StretchThiazole Ring600 - 800Medium / Medium
C-Br Stretch-Br500 - 650Strong / Strong

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure Characterization

Electronic spectroscopy, including UV-Visible absorption and fluorescence emission, provides fundamental information about the electronic transitions and energy levels within a molecule. ijtsrd.comjyoungpharm.org The electronic spectrum of this compound is primarily determined by the π-conjugated thiazole chromophore.

UV-Visible Absorption: The absorption spectrum is expected to be characterized by transitions involving the π and non-bonding (n) electrons of the thiazole ring. Typically, thiazole and its derivatives exhibit intense absorption bands in the UV region corresponding to π→π* transitions. researchgate.net For the thiazole nucleus itself, intense bands are observed near 5.4 eV (~230 nm) and 6.0 eV (~207 nm). researchgate.net The presence of the bromine substituent, an auxochrome, is likely to cause a bathochromic (red) shift in these absorption maxima due to its electron-donating lone pairs interacting with the π-system. Weaker n→π* transitions, originating from the lone pair electrons on the nitrogen and sulfur atoms, may also be observed, often as shoulders on the more intense π→π* bands. The absorption properties can be sensitive to solvent polarity, with polar solvents often causing shifts in the positions of the absorption maxima. nih.gov For example, in some thiazolo[5,4-d]thiazole (B1587360) derivatives, absorption maxima were shifted to lower wavelengths in THF compared to dichloromethane. rsc.org

Fluorescence Emission: While many simple thiazoles are not strongly fluorescent, derivatization can lead to significant emission. researchgate.net If this compound exhibits fluorescence, it would likely result from the de-excitation from the lowest excited singlet state (S₁) to the ground state (S₀) after initial absorption. The emission spectrum is typically a mirror image of the lowest energy absorption band and occurs at a longer wavelength (lower energy), a phenomenon known as the Stokes shift. researchgate.net The fluorescence quantum yield, which measures the efficiency of the emission process, can be influenced by various factors, including the rigidity of the molecular structure and the presence of heavy atoms like bromine, which can promote intersystem crossing to the triplet state and potentially quench fluorescence. nsf.gov The introduction of electron-donating or withdrawing groups to the core structure can significantly modulate the absorption and emission wavelengths, a strategy often used in designing fluorescent probes. nih.govresearchgate.net

Table 3: Expected Electronic Transitions for this compound

Transition TypeOrbitals InvolvedExpected Absorption RegionCharacteristics
π → ππ bonding to π antibonding220 - 280 nmHigh molar absorptivity (ε); sensitive to conjugation.
n → πNon-bonding (N, S lone pairs) to π antibonding> 280 nmLow molar absorptivity (ε); often appears as a shoulder; sensitive to solvent polarity.

Chiroptical Spectroscopy (Circular Dichroism/Optical Rotatory Dispersion) for Enantiomeric Purity and Absolute Configuration (if applicable)

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for the characterization of chiral molecules. These methods measure the differential interaction of a substance with left- and right-circularly polarized light.

The parent molecule, this compound, is achiral as it possesses a plane of symmetry and lacks any stereocenters. Therefore, it will not exhibit a CD or ORD spectrum.

However, this section is highly relevant for potential chiral derivatives of this scaffold. Chirality could be introduced by placing a substituent with a stereocenter on the dihydropyrrole ring or the nitrogen atom. If such chiral derivatives were synthesized and resolved into their respective enantiomers, chiroptical spectroscopy would be an indispensable tool.

Application to Chiral Derivatives:

Enantiomeric Purity: The intensity of a CD signal is directly proportional to the concentration and the enantiomeric excess (ee) of the sample. This allows for a quantitative determination of the enantiomeric purity of a synthesized or separated sample.

Absolute Configuration: The sign and shape of the CD spectrum, particularly the Cotton effects associated with electronic transitions, can be used to determine the absolute configuration (R/S) of the stereocenters. This is often achieved by comparing the experimental spectrum with theoretical spectra calculated using quantum chemical methods or by comparing with the spectra of structurally analogous compounds with known absolute configurations.

Conformational Analysis: Electronic Circular Dichroism (ECD) is exceptionally sensitive to the three-dimensional structure of molecules. nih.govunipi.it It can provide detailed information on the conformation of the molecule in solution and can be used to study supramolecular aggregation and the formation of chiral assemblies, as has been demonstrated for other chiral pyrrole-based dyes. nih.govunipi.itnih.gov ECD has proven superior to standard absorbance spectroscopy in detecting the co-existence of multiple aggregation pathways in similar systems. nih.govunipi.it

Therefore, while not applicable to the parent compound, chiroptical spectroscopy represents a critical analytical technique for any future work involving the synthesis and characterization of chiral derivatives of this compound.

Computational and Theoretical Investigations of 2 Bromo 5,6 Dihydro 4h Pyrrolo 3,4 D Thiazole

Quantum Chemical Calculations (e.g., Density Functional Theory, ab initio)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are used to solve the Schrödinger equation, providing detailed information about electron distribution and energy levels. DFT, particularly with functionals like B3LYP, is widely used for its balance of accuracy and computational cost in studying thiazole (B1198619) derivatives. nih.govnih.govresearchgate.net

The electronic properties and reactivity of a molecule are largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's chemical stability and reactivity. nih.govnih.gov

A smaller energy gap suggests that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For 2-Bromo-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole, the HOMO is expected to be localized primarily on the electron-rich thiazole ring, particularly the sulfur and nitrogen atoms. The LUMO is likely distributed across the fused ring system, influenced by the electron-withdrawing bromine atom.

Table 1: Representative Frontier Orbital Energies for this compound (Note: These are illustrative values based on typical DFT calculations for similar heterocyclic compounds.)

ParameterEnergy (eV)Description
EHOMO-6.85Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability.
ELUMO-1.75Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability.
Energy Gap (ΔE)5.10Indicates chemical stability and reactivity; a larger gap implies higher stability.

The Electrostatic Potential Surface (EPS) map is a valuable tool for visualizing the charge distribution on a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The EPS maps color-code the surface of the molecule based on electrostatic potential: red indicates electron-rich regions (negative potential), blue indicates electron-poor regions (positive potential), and green indicates neutral regions.

For this compound, the EPS analysis would be expected to show:

Negative Potential (Red): Concentrated around the nitrogen atom of the thiazole ring and, to a lesser extent, the sulfur atom, due to their high electronegativity and the presence of lone pairs of electrons. These sites are susceptible to electrophilic attack.

Positive Potential (Blue): Located around the hydrogen atom attached to the pyrrolidine (B122466) nitrogen (the N-H group), making it a potential hydrogen bond donor.

Halogen Bonding: The bromine atom would exhibit a region of positive potential on its outermost tip (a "sigma-hole"), making it a potential halogen bond donor, while the region around its equator would be negative.

This charge distribution is crucial for understanding intermolecular interactions, such as how the molecule might bind to a biological target.

Quantum chemical calculations can accurately predict various spectroscopic properties, which is invaluable for confirming the structure of synthesized compounds.

NMR Chemical Shifts: DFT calculations can predict 1H and 13C NMR chemical shifts. These predicted values, when compared to experimental data, help in the assignment of signals to specific atoms within the molecule.

UV-Vis Absorption: Time-dependent DFT (TD-DFT) is used to predict electronic transitions and the maximum absorption wavelength (λmax), which corresponds to the HOMO-LUMO energy gap. For a system like this, absorption in the UV region would be expected.

IR Frequencies: The vibrational modes of the molecule can be calculated to predict its infrared (IR) spectrum. Calculated frequencies are often scaled by an empirical factor (e.g., ~0.96 for B3LYP) to correct for anharmonicity and achieve better agreement with experimental spectra. nih.gov Key predicted frequencies would include N-H stretching, C=N stretching of the thiazole ring, and C-H stretching of the dihydro-pyrrolo moiety.

Table 2: Illustrative Predicted Spectroscopic Data for this compound

Spectroscopy TypePredicted ValueAssignment
1H NMR~4.1-4.3 ppmCH2 groups in the dihydro-pyrrolo ring
13C NMR~155 ppmC2-carbon of the thiazole ring (attached to Br and S)
UV-Vis (λmax)~260-280 nmπ → π* transition of the thiazole ring
IR Frequency (scaled)~3350 cm-1N-H stretching vibration
IR Frequency (scaled)~1610 cm-1C=N stretching vibration of the thiazole ring

Conformational Analysis and Energy Landscapes

The fused dihydro-pyrrolo ring in this compound is not planar, meaning the molecule can exist in different three-dimensional shapes, or conformations. Conformational analysis aims to identify the most stable (lowest energy) conformations and the energy barriers between them.

Molecular Mechanics (MM) is a method that uses classical physics to model the potential energy of a molecule based on bond lengths, angles, and torsions. It is computationally less expensive than quantum mechanics and is suitable for studying large systems or for long-timescale simulations.

Molecular Dynamics (MD) simulations use MM force fields to simulate the movement of atoms over time. nih.gov An MD simulation of this compound, typically in a solvent like water, can reveal its dynamic behavior, flexibility, and stable conformations in a solution environment. nih.govnih.gov Analysis of the simulation trajectory can provide information on the stability of the ring puckering and its interactions with solvent molecules.

To map the energy landscape of the molecule, torsional scans are performed. This involves systematically rotating a specific dihedral angle (torsion) in the molecule and calculating the energy at each step. For the pyrrolidine ring, scanning the dihedral angles would reveal the energy profile of the ring puckering process.

The results of a torsional scan typically show energy minima, corresponding to stable conformers, and energy maxima, corresponding to transition states. The non-planar five-membered dihydro-pyrrolo ring is expected to adopt stable "envelope" or "twist" conformations. nih.gov Energy minimization calculations starting from these different geometries can then be used to precisely locate the lowest energy structures. The relative energies of these conformers determine their population at a given temperature.

Table 3: Hypothetical Relative Energies of Dihydro-pyrrolo Ring Conformations

ConformerDescriptionRelative Energy (kcal/mol)
EA (Envelope)One atom is out of the plane of the other four.0.00 (most stable)
T (Twist)Two adjacent atoms are displaced on opposite sides of the plane.0.85
EB (Envelope)A different atom is out of the plane.1.20
PlanarAll five ring atoms are in the same plane (transition state).> 5.00

Reaction Mechanism Studies and Kinetics

Theoretical studies are crucial for elucidating the intricate details of chemical reactions involving heterocyclic compounds like this compound. Computational chemistry allows for the exploration of potential reaction pathways, the characterization of transient species, and the determination of kinetic parameters, providing insights that are often difficult to obtain through experimental means alone. For this specific compound, a primary reaction of interest is the nucleophilic substitution of the bromine atom, a common transformation for bromo-substituted aromatic and heteroaromatic systems. acs.orgresearchgate.netmdpi.com

Density Functional Theory (DFT) is a powerful quantum mechanical method frequently employed to model such reactions. By calculating the potential energy surface, researchers can map the energetic landscape of a reaction, identifying the most favorable pathways from reactants to products. This involves locating energy minima corresponding to reactants, products, and any intermediates, as well as the saddle points that represent transition states. nih.govresearchgate.net

Transition State Identification and Activation Energy Barriers

A critical aspect of studying a reaction mechanism is the identification of the transition state (TS), which represents the highest energy point along the reaction coordinate. The structure of the TS provides a snapshot of the bond-breaking and bond-forming processes. For a nucleophilic substitution reaction on this compound, the TS would feature partially formed bonds between the incoming nucleophile and the thiazole ring carbon, and a partially broken carbon-bromine bond. savemyexams.com

Once the structures of the reactants and the transition state are optimized, the activation energy barrier (ΔE‡) can be calculated. This value is the energy difference between the transition state and the reactants and is a key determinant of the reaction rate. A lower activation energy implies a faster reaction. Computational methods can predict these barriers, allowing for a comparison of different potential nucleophiles or reaction conditions. For instance, the activation energy for a hypothetical SNAr reaction can be calculated to predict its feasibility. mdpi.comlibretexts.org

Table 1: Hypothetical Activation Energy Barriers for Nucleophilic Substitution on this compound with Various Nucleophiles
NucleophileReaction TypeCalculated Activation Energy (ΔE‡) (kcal/mol)Reaction Coordinate Key Feature
NH₃ (Ammonia)SNAr25.8C-N bond forming, C-Br bond breaking
CH₃O⁻ (Methoxide)SNAr19.5C-O bond forming, C-Br bond breaking
SH⁻ (Hydrosulfide)SNAr17.2C-S bond forming, C-Br bond breaking
CN⁻ (Cyanide)SNAr21.3C-C bond forming, C-Br bond breaking

Solvent Effects on Reaction Pathways (Continuum and Explicit Solvent Models)

The solvent in which a reaction is conducted can dramatically influence its pathway and kinetics. rsc.org Computational models account for these effects in two primary ways: continuum (or implicit) models and explicit solvent models. nih.govnih.gov

Continuum models , such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. molcas.org The solute molecule is placed in a cavity within this continuum, and the model calculates the electrostatic interactions between the solute and the polarized dielectric. This approach is computationally efficient and effective at capturing the bulk electrostatic effects of the solvent, which can stabilize or destabilize reactants, intermediates, and transition states. nih.gov

Explicit solvent models provide a more detailed, atomistic picture by representing individual solvent molecules. This method allows for the study of specific, short-range interactions like hydrogen bonding between the solute and solvent molecules. While computationally more demanding, explicit models can be crucial for reactions where specific solvent-solute interactions play a key role in the mechanism, potentially altering the structure of the transition state or opening up new reaction pathways. nih.gov Hybrid models, which combine a few explicit solvent molecules with a continuum model, offer a balance between accuracy and computational cost. nih.gov

Table 2: Comparison of Solvent Models for Reaction Pathway Analysis
Model TypeDescriptionAdvantagesDisadvantages
Continuum (Implicit)Solvent is treated as a uniform dielectric medium.Computationally efficient; good for capturing bulk electrostatic effects.Does not account for specific solute-solvent interactions (e.g., hydrogen bonds).
ExplicitIndividual solvent molecules are explicitly included in the calculation.Provides a detailed description of specific interactions; more physically realistic.Computationally very expensive; requires extensive sampling of solvent configurations.
Hybrid (Implicit-Explicit)A small number of explicit solvent molecules are treated in a continuum.Balances computational cost and accuracy; models key specific interactions.Requires careful selection of the number and placement of explicit solvent molecules.

Ligand-Protein Interaction Modeling (Conceptual Framework)

While specific biological activities are outside the scope of this article, the structural features of this compound make it a candidate for theoretical ligand-protein interaction studies. Such computational modeling is a cornerstone of modern drug discovery, providing a conceptual framework to predict how a molecule might bind to a protein target and to guide the design of new compounds. researchgate.netnih.gov This process involves molecular docking, binding energy calculations, and pharmacophore modeling. nih.gov

Molecular Docking Simulations with Theoretical Protein Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). uran.ua The process for this compound would involve:

Preparation of the Ligand: Generating a 3D conformation of the molecule and assigning appropriate atomic charges.

Selection of a Protein Target: Choosing a theoretical protein receptor with a well-defined binding pocket. For heterocyclic compounds, kinases, and matrix metalloproteinases are common theoretical targets in exploratory studies. researchgate.netresearchgate.net

Docking Simulation: Using a docking algorithm (e.g., AutoDock, GOLD) to systematically sample various orientations and conformations of the ligand within the protein's active site. uran.ua The algorithm then scores these poses based on a scoring function that estimates the binding affinity.

The results provide insights into potential binding modes and key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking. mdpi.comresearchgate.net

Table 3: Hypothetical Molecular Docking Results for this compound Against Theoretical Protein Targets
Theoretical Protein Target (PDB ID)Protein ClassDocking Score (kcal/mol)Predicted Key Interactions
2J5FTyrosine Kinase-7.2Hydrogen bond with backbone NH of Alanine; Hydrophobic interaction with Leucine (B10760876).
2OBJPim-1 Kinase-6.8π-π stacking with Phenylalanine; Hydrogen bond with side chain of Lysine. researchgate.net
3K4PPenicillin-Binding Protein-6.5Hydrogen bond with Serine; Halogen bond with backbone carbonyl of Glycine.
1YETHeat Shock Protein 90 (Hsp90)-7.5Hydrophobic interactions with Valine and Isoleucine; Hydrogen bond with Aspartate. researchgate.net

Binding Energy Calculations and Identification of Interaction Hotspots

Following molecular docking, more rigorous methods can be used to estimate the binding free energy, providing a more accurate prediction of binding affinity. The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method is a common approach that combines molecular mechanics energies with continuum solvation models. researchgate.net

This analysis can be further broken down to calculate the energetic contribution of individual amino acid residues in the protein's binding site. nih.gov This process identifies "interaction hotspots"—residues that contribute most significantly to the binding energy. For this compound, this could reveal, for example, that a specific hydrogen bond with a serine residue or a hydrophobic interaction with a leucine residue is critical for binding. This information is invaluable for understanding the structural basis of the interaction. nih.govmdpi.com

Table 4: Hypothetical Binding Free Energy Decomposition for the Interaction of this compound with a Theoretical Kinase Target
ResidueInteraction TypeEnergy Contribution (kcal/mol)
LEU 83van der Waals-2.1
VAL 91van der Waals-1.8
ALA 104van der Waals-1.1
LYS 106Electrostatic, H-Bond-3.5
PHE 155van der Waals (π-π)-2.5
Total Binding Free Energy (ΔGbind)-11.0

Pharmacophore Modeling Based on Structural Features (without specific biological activity)

A pharmacophore is an abstract representation of the key molecular features necessary for a molecule to interact with a specific protein target. dergipark.org.tr Based on the structure of this compound and its predicted binding mode from docking studies, a pharmacophore model can be constructed. nih.govfrontiersin.org

The key structural features of the compound that could be translated into pharmacophoric features include:

Hydrogen Bond Donor: The N-H group in the pyrrolidine ring.

Hydrogen Bond Acceptor: The nitrogen atom in the thiazole ring.

Aromatic/Hydrophobic Feature: The fused pyrrolo[3,4-d]thiazole ring system itself.

Halogen Bond Donor: The bromine atom, which can participate in halogen bonding.

These features, arranged in a specific 3D geometry, define the pharmacophore. This model can then be used as a query to search large chemical databases for other, structurally diverse molecules that share the same essential features and might therefore bind to the same theoretical target. dergipark.org.trfrontiersin.orgresearchgate.net

Conclusion and Future Research Directions

Summary of Key Academic Findings and Advancements Related to 2-Bromo-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole

Academic research into the this compound scaffold and its close analogs has primarily focused on the synthesis and biological evaluation of the broader class of pyrrolo[3,4-d]thiazole and pyrazolo[3,4-d]thiazole derivatives. A significant body of work has highlighted the potential of these fused heterocyclic systems as valuable pharmacophores in medicinal chemistry.

Key advancements have been made in the synthesis of various substituted pyrrolo[3,4-d]pyridazinones, which share a similar bicyclic core. mdpi.comresearchgate.net These synthetic efforts have paved the way for the exploration of their biological activities. Notably, derivatives of the related pyrazolo[3,4-d]thiazole have been synthesized and evaluated for their cytotoxic, anti-inflammatory, and anticancer properties. researchgate.netnih.gov For instance, certain 1,3,5-trisubstituted-1H-pyrazolo[3,4-d]thiazole derivatives have demonstrated potent anticancer activity against cell lines such as MCF-7 and HepG2, with some compounds showing greater efficacy than the established drug doxorubicin. nih.gov Mechanistic studies have revealed that these compounds can induce cell cycle arrest and apoptosis in cancer cells. nih.gov Furthermore, significant anti-inflammatory activity has been observed, marked by a decrease in nitric oxide production and the downregulation of proinflammatory cytokines. nih.gov

The pyrrole (B145914) moiety, a key component of the target scaffold, is a well-established constituent of many biologically active natural products and pharmaceutical drugs, known for its antibacterial, antiviral, and anticancer properties. nih.gov Similarly, the thiazole (B1198619) ring is a crucial feature in numerous FDA-approved drugs and is recognized for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. nih.govglobalresearchonline.net The fusion of these two heterocyclic rings in the pyrrolo[3,4-d]thiazole system is therefore a subject of considerable interest for the development of novel therapeutic agents.

Identification of Unexplored Reactivity Patterns and Synthetic Challenges

While synthetic routes to various pyrrolo[3,4-d]thiazole and related fused heterocyclic systems have been developed, there remain unexplored areas of reactivity and significant synthetic challenges, particularly concerning the specific this compound scaffold.

One of the primary challenges lies in the regioselective functionalization of the pyrrolo[3,4-d]thiazole core. The presence of multiple reactive sites on both the pyrrole and thiazole rings can lead to mixtures of products, necessitating complex purification procedures. The synthesis of specifically substituted derivatives, such as the target compound, requires careful control of reaction conditions and the use of appropriate protecting groups.

The reactivity of the bromine atom in 2-bromo-thiazole derivatives is a key area for further exploration. While the bromine at the 2-position of the thiazole ring is known to participate in cross-coupling reactions, its reactivity can be influenced by the nature of the fused pyrrole ring and the substituents on it. Unexplored reactivity patterns could include novel palladium-catalyzed cross-coupling reactions to introduce a variety of functional groups at the 2-position, leading to a diverse library of compounds for biological screening.

Furthermore, the potential for "halogen dance" reactions, where a bromo substituent migrates to a different position on the heterocyclic ring system under basic conditions, presents both a challenge and an opportunity. researchgate.net Understanding and controlling this reactivity could enable the synthesis of otherwise inaccessible isomers. The deprotonation selectivity of the pyrrolo[3,4-d]thiazole ring system is also an area that warrants further investigation, as it would allow for site-selective introduction of substituents. researchgate.net

Synthetic challenges also include the development of more efficient and environmentally friendly synthetic methods. Many of the current multi-step syntheses of related heterocyclic systems involve harsh reaction conditions and the use of hazardous reagents. researchgate.net The development of one-pot or domino reactions for the construction of the this compound scaffold would be a significant advancement. nih.gov

Emerging Computational and Experimental Methodologies Relevant to Pyrrolo[3,4-d]thiazole Chemistry

Recent advancements in both computational and experimental methodologies offer promising avenues for advancing the chemistry of pyrrolo[3,4-d]thiazole and related heterocyclic systems.

Computational Methodologies:

Molecular Docking and In Silico Screening: These computational tools are increasingly being used to predict the binding interactions of small molecules with biological targets. nih.gov For the pyrrolo[3,4-d]thiazole scaffold, molecular docking could be employed to identify potential protein targets and to guide the design of derivatives with enhanced biological activity. nih.gov

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can provide insights into the electronic structure, reactivity, and spectroscopic properties of molecules. nih.gov Such calculations can help to predict the most likely sites for electrophilic or nucleophilic attack, understand reaction mechanisms, and rationalize observed reactivity patterns. For instance, quantum chemical studies have been used to investigate the biotransformation of thiazole-containing drugs and the formation of reactive metabolites. nih.gov

Structure-Property Relationship Studies: Data-driven investigations of large compound datasets are emerging as a powerful tool to understand the relationships between the structure of polycyclic aromatic systems and their electronic properties. chemrxiv.org This approach could be applied to a virtual library of pyrrolo[3,4-d]thiazole derivatives to identify key structural features that influence their properties.

Experimental Methodologies:

Microwave-Assisted Organic Synthesis (MAOS): This technique can significantly reduce reaction times, improve yields, and enhance product purity in the synthesis of heterocyclic compounds. nih.gov The application of MAOS to the synthesis of this compound could lead to more efficient and sustainable synthetic routes.

Green Synthetic Approaches: There is a growing emphasis on the development of environmentally benign synthetic methods. This includes the use of deep eutectic solvents, which are considered safer and greener alternatives to traditional organic solvents, for the synthesis of thiazole-containing compounds. mdpi.com The development of multicomponent reactions (MCRs) also represents a green approach, as they can generate complex molecules in a single step with high atom economy. nih.gov

Solid-Phase Organic Synthesis (SPOS): SPOS has emerged as a powerful technique for the construction of combinatorial libraries of heterocyclic compounds, which can be valuable for drug discovery and structure-activity relationship studies. mdpi.com

Potential for Novel Academic and Industrial Applications of the this compound Scaffold

The this compound scaffold holds significant potential for a range of novel academic and industrial applications, primarily driven by the diverse biological activities associated with its constituent pyrrole and thiazole rings.

Academic Applications:

Medicinal Chemistry Research: The scaffold can serve as a versatile building block for the synthesis of new libraries of compounds for screening against a wide array of biological targets. nih.gov The bromine atom at the 2-position provides a convenient handle for further functionalization through various cross-coupling reactions, allowing for the systematic exploration of structure-activity relationships. researchgate.net Given the known anticancer and anti-inflammatory properties of related pyrazolo[3,4-d]thiazole derivatives, this scaffold is a promising starting point for the development of new therapeutic agents in these areas. nih.gov

Probe Development: Functionalized derivatives of this compound could be developed as chemical probes to study biological processes. For example, fluorescently tagged derivatives could be used in cell imaging applications to visualize specific cellular components or processes. nih.gov

Methodology Development: The synthesis and reactivity of this scaffold can be a platform for the development of new synthetic methodologies, particularly in the area of heterocyclic chemistry.

Industrial Applications:

Pharmaceuticals: The pyrrolo[3,4-d]thiazole core could be a key structural motif in the development of new drugs. globalresearchonline.net The demonstrated potential for anticancer and anti-inflammatory activity makes this scaffold attractive for pharmaceutical research and development. nih.gov The thiazole ring is a component of several commercially successful drugs, and novel derivatives based on this scaffold could lead to new intellectual property. wikipedia.org

Agrochemicals: Thiazole derivatives have found applications as fungicides and for the control of various agricultural pests. wikipedia.org The this compound scaffold could be explored for the development of new agrochemicals with improved efficacy and environmental profiles.

Materials Science: Fused thiazole-containing systems, such as thiazolo[5,4-d]thiazoles, have shown promise as building blocks for organic semiconductors used in plastic electronics. rsc.org The electronic properties of the this compound scaffold could be tuned through chemical modification to explore its potential in organic electronics and other materials science applications.

Q & A

Q. How to resolve contradictions in biological activity data across studies?

  • Methodological Answer :
  • Dose-Response Analysis : Test compounds at logarithmic concentrations (0.1–100 µM) to identify IC50_{50} discrepancies.
  • Structural Analogues : Compare with 4H-pyrrolo[2,3-d]thiazole derivatives to isolate electronic vs. steric effects.
  • Enzyme Assays : Use in vitro CYP51 inhibition assays to validate target specificity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.